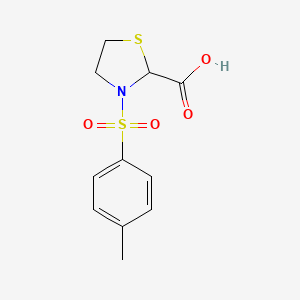

3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S2/c1-8-2-4-9(5-3-8)18(15,16)12-6-7-17-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMCDUMVSRECJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389376 | |

| Record name | 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408360-05-4 | |

| Record name | 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid chemical properties

An In-depth Technical Guide to 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid: Core Chemical Properties and Applications

Introduction

This compound is a heterocyclic organic compound featuring a thiazolidine ring system. This molecule integrates three key functional moieties: a saturated thiazolidine heterocycle, a carboxylic acid group at the 2-position, and a protective p-toluenesulfonyl (tosyl) group on the nitrogen atom. The presence of the tosyl group imparts significant stability and unique electronic characteristics to the molecule, while the chiral center at the C2 position, adjacent to the carboxylic acid, makes it a valuable building block in stereoselective synthesis. This guide offers a detailed exploration of its chemical properties, synthesis, and applications, tailored for researchers and professionals in organic synthesis and drug development. The thiazolidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active agents, including antimicrobial and antidiabetic drugs.[1][2]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is fundamental to exploring its chemical behavior and potential applications.

Nomenclature and Identifiers:

-

Systematic Name: this compound

-

Common Synonyms: 3-Tosylthiazolidine-2-carboxylic acid, N-Tosyl-thiazolidine-2-carboxylic acid

-

CAS Number: 408360-05-4[3]

Molecular Structure:

The structure consists of a five-membered thiazolidine ring where the nitrogen atom is substituted with a tosyl group. A carboxylic acid is attached to the carbon atom (C2) situated between the nitrogen and sulfur atoms.

Sources

An In-depth Technical Guide to 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid (CAS 408360-05-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid, a molecule of interest within the broader class of thiazolidine derivatives. Given the limited publicly available data on this specific compound, this document synthesizes information from related structures and established chemical principles to offer a robust and scientifically grounded perspective. We will delve into its chemical identity, a plausible synthetic route, its predicted physicochemical and spectroscopic properties, and its potential biological significance, providing a valuable resource for researchers exploring this and similar chemical entities.

Introduction and Significance

This compound belongs to the family of N-sulfonylated thiazolidine carboxylic acids. The core of this molecule is a thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen atoms.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][3] The thiazolidine ring is notably present in the structure of penicillin.[2]

The molecule is further functionalized with a carboxylic acid group at the 2-position and a p-toluenesulfonyl (tosyl) group on the nitrogen atom. The tosyl group is a common protecting group for amines in organic synthesis and is also known to be a pharmacophore in various biologically active compounds, including certain anticancer agents. The combination of the thiazolidine-2-carboxylic acid core with an N-tosyl group suggests potential for this molecule as a chiral building block in the synthesis of more complex bioactive molecules or as a research tool for exploring the biological roles of this class of compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 408360-05-4 | [4] |

| Molecular Formula | C₁₁H₁₃NO₄S₂ | [4] |

| Molecular Weight | 287.36 g/mol | [4] |

| Appearance | Predicted to be a white to off-white solid | Inferred |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols | Inferred |

Plausible Synthesis Pathway

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the literature. However, a plausible and scientifically sound two-step synthesis can be proposed based on well-established reactions for the formation of the thiazolidine ring and the N-sulfonylation of secondary amines.

The proposed synthesis begins with the condensation of L-cysteine with formaldehyde to form the thiazolidine-2-carboxylic acid core. This is a classic method for the preparation of this heterocyclic system.[5] The secondary amine of the resulting thiazolidine ring is then sulfonated using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base to yield the final product.

Hypothetical Experimental Protocol:

Step 1: Synthesis of Thiazolidine-2-carboxylic acid

-

To a solution of L-cysteine (1 eq.) in a mixture of water and a suitable alcohol (e.g., ethanol) at room temperature, add an aqueous solution of formaldehyde (1.1 eq.) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield thiazolidine-2-carboxylic acid.

Step 2: Synthesis of this compound

-

Dissolve thiazolidine-2-carboxylic acid (1 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, and cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.5 eq.), to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Predicted Spectroscopic Characterization

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure of the molecule and data from analogous N-tosylated amino acids.[6][7]

-

¹H NMR:

-

Aromatic protons of the tosyl group would appear as two doublets in the range of δ 7.3-7.9 ppm.

-

The methyl protons of the tosyl group would be a singlet around δ 2.4 ppm.

-

The proton at the 2-position of the thiazolidine ring would likely be a singlet or a multiplet in the region of δ 4.5-5.0 ppm.

-

The methylene protons of the thiazolidine ring would appear as multiplets in the range of δ 3.0-4.0 ppm.

-

The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid would be expected in the region of δ 170-175 ppm.

-

Aromatic carbons of the tosyl group would appear between δ 127-145 ppm.

-

The carbon at the 2-position of the thiazolidine ring would likely be in the range of δ 60-70 ppm.

-

The methylene carbons of the thiazolidine ring would be expected in the upfield region of the spectrum.

-

The methyl carbon of the tosyl group would be around δ 21 ppm.

-

-

IR Spectroscopy:

-

A broad absorption band for the O-H stretch of the carboxylic acid would be expected around 2500-3300 cm⁻¹.

-

A sharp, strong absorption for the C=O stretch of the carboxylic acid would be present around 1700-1725 cm⁻¹.

-

Characteristic strong absorptions for the S=O stretches of the sulfonyl group would be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule would also be present.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z 287 or 288, respectively.

-

Characteristic fragmentation patterns would include the loss of the carboxylic acid group, the tosyl group, and cleavage of the thiazolidine ring.

-

Potential Biological Activity and Applications

The biological profile of this compound has not been reported. However, based on the known activities of its constituent moieties, several potential areas of biological investigation can be proposed.

-

Antimicrobial and Antifungal Activity: Thiazolidine derivatives are well-known for their broad-spectrum antimicrobial and antifungal activities.[1] The specific substitution pattern of the target molecule could modulate this activity.

-

Anticancer Activity: Both the thiazolidine ring and the N-sulfonyl group are present in various anticancer agents. N-sulfonylated compounds, in particular, have been investigated as inhibitors of various enzymes implicated in cancer progression.

-

Enzyme Inhibition: The structural similarity of the thiazolidine-2-carboxylic acid moiety to the amino acid proline suggests that it could act as a proline mimetic and potentially inhibit proline-utilizing enzymes.

-

Synthetic Intermediate: This molecule, with its defined stereochemistry (if synthesized from L-cysteine) and multiple functional groups, is a promising chiral building block for the synthesis of more complex and potentially more potent pharmaceutical agents.

Conclusion

This compound is a molecule with significant potential for further research and development. While specific data on this compound is scarce, a comprehensive understanding of its likely properties and synthesis can be inferred from the rich chemistry of thiazolidine and N-sulfonylated compounds. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and potential biological applications of this and related molecules, encouraging further investigation into this promising area of medicinal chemistry.

References

- Davis, F. A., & Ramachandar, T. (2010). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. ARKIVOC, 2010(8), 17-26.

-

Organic Syntheses Procedure. (n.d.). 2. Retrieved from [Link]

- Fischer, E., & Lipschitz, W. (1915). Synthese von Polypeptiden. XL. Derivate des p-Toluolsulfons. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378.

-

Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. (n.d.). Retrieved from [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Biological potential of thiazolidinedione derivatives of synthetic origin - PMC. (n.d.). Retrieved from [Link]

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience, 12(3), 82.

-

Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.). Retrieved from [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

-

Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

- WO2005049591A1 - Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof - Google Patents. (n.d.).

Sources

- 1. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

Introduction: The Significance of N-Tosyl-thiazolidine-2-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of N-Tosyl-thiazolidine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

N-Tosyl-thiazolidine-2-carboxylic acid is a valuable heterocyclic compound that serves as a constrained analog of N-tosyl-proline. The incorporation of a thiazolidine ring introduces unique conformational rigidity and the presence of a sulfur atom, which can influence biological activity and molecular interactions. The N-tosyl group is a robust protecting group for the secondary amine, stable to a wide range of reaction conditions including acidic and oxidative environments, yet removable under specific reductive conditions. This makes the title compound a versatile building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and complex molecules with potential therapeutic applications.

This guide provides a comprehensive overview of the synthesis of N-Tosyl-thiazolidine-2-carboxylic acid from its precursor, thiazolidine-2-carboxylic acid, and details the analytical techniques required for its thorough characterization. The causality behind key experimental steps is explained to provide researchers with a deeper understanding of the protocol.

Part 1: Synthesis Pathway

The synthesis is typically approached as a two-stage process. First, the precursor, thiazolidine-2-carboxylic acid, is formed via the condensation of L-cysteine and an aldehyde (in this case, formaldehyde). The second and focal stage of this guide is the N-tosylation of the resulting secondary amine.

Stage 1: Synthesis of Thiazolidine-2-carboxylic acid (Precursor)

The initial step involves the nucleophilic condensation of L-cysteine with formaldehyde. The thiol group of cysteine attacks the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization where the amino group attacks the resulting iminium intermediate to form the stable five-membered thiazolidine ring. This reaction is well-documented and proceeds readily in aqueous or alcoholic media.[1]

Stage 2: N-Tosylation of Thiazolidine-2-carboxylic acid

This step involves the reaction of thiazolidine-2-carboxylic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This is a classic nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Reaction Scheme:

Mechanistic Considerations:

The nitrogen atom of the thiazolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This displaces the chloride ion, which is a good leaving group. A base is essential for the reaction to proceed to completion. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct. According to Le Châtelier's principle, removing a product (HCl) drives the equilibrium towards the formation of the desired N-tosylated product. Common bases for this transformation include pyridine, triethylamine, or aqueous sodium hydroxide in a Schotten-Baumann reaction. The use of pyridine is advantageous as it can also serve as the solvent.

Experimental Protocol: N-Tosylation

This protocol describes a robust method for the synthesis of N-Tosyl-thiazolidine-2-carboxylic acid.

Materials and Reagents:

-

Thiazolidine-2-carboxylic acid

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Hydrochloric acid (HCl), concentrated and 2M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiazolidine-2-carboxylic acid (1.0 eq) in anhydrous pyridine (approx. 10-15 mL per gram of acid). Cool the flask in an ice bath to 0 °C.

-

Rationale: Cooling the reaction mixture controls the initial exothermicity of the reaction and minimizes potential side reactions. Pyridine acts as both the solvent and the acid scavenger.

-

-

Addition of Tosyl Chloride: To the stirred, cooled solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Rationale: A slight excess of TsCl ensures the complete consumption of the starting material. Slow, portion-wise addition is crucial to maintain temperature control.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Rationale: The extended reaction time at room temperature allows the reaction to proceed to completion. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

-

Work-up and Quenching: After completion, cool the reaction mixture again in an ice bath and slowly add 2M HCl to quench the reaction and neutralize the excess pyridine until the pH is approximately 1-2. A precipitate of the product should form.

-

Rationale: Acidification protonates the carboxylate group, rendering the product less soluble in the aqueous medium, and also protonates the pyridine, making it water-soluble for easier removal.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Rationale: Ethyl acetate is a suitable organic solvent for extracting the desired product, which is less polar than the protonated pyridine hydrochloride salt.

-

-

Washing: Combine the organic layers and wash sequentially with 2M HCl (2 x 30 mL) to remove any remaining pyridine, followed by brine (1 x 30 mL).

-

Rationale: The acid wash ensures complete removal of the basic pyridine. The brine wash removes bulk water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-Tosyl-thiazolidine-2-carboxylic acid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the N-tosylation of thiazolidine-2-carboxylic acid.

Part 2: Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized N-Tosyl-thiazolidine-2-carboxylic acid. The following techniques are standard for this purpose.

Physicochemical and Spectroscopic Data Summary

| Property | Expected Value / Observation |

| Molecular Formula | C₁₁H₁₃NO₄S₂ |

| Molecular Weight | 287.36 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆, ppm) | ~13.0 (br s, 1H, COOH), 7.7-7.8 (d, 2H, Ar-H), 7.4-7.5 (d, 2H, Ar-H), ~4.8 (m, 1H, CH-N), 3.0-3.4 (m, 2H, CH₂-S), 2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | ~171 (C=O), ~145 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~127 (Ar-CH), ~62 (CH-N), ~33 (CH₂-S), ~21 (Ar-CH₃) |

| FT-IR (cm⁻¹) | 3300-2500 (br, O-H stretch), ~1720 (s, C=O stretch), ~1350 & ~1160 (s, SO₂ asymm. & symm. stretches), ~1600 (m, C=C aromatic stretch) |

| Mass Spec. (EI-MS) | m/z 287 (M⁺), 155 (tosyl fragment), 132 (M - tosyl fragment), 91 (tropylium ion) |

Detailed Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. The carboxylic acid proton is expected to appear as a broad singlet far downfield (>10 ppm). The aromatic protons of the tosyl group typically present as a classic A₂B₂ system (two doublets) between 7.4 and 7.8 ppm. A sharp singlet around 2.4 ppm corresponds to the three protons of the tosyl methyl group. The protons on the thiazolidine ring will appear as complex multiplets due to their diastereotopic nature and coupling with each other.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum should show a peak for the carbonyl carbon of the carboxylic acid in the characteristic region of 170-185 ppm.[2] The four distinct aromatic carbons of the tosyl group will be visible, with the two quaternary carbons appearing at different chemical shifts than the two protonated carbons. The three carbons of the thiazolidine ring and the methyl carbon of the tosyl group will also have distinct signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. A very broad absorption band from ~3300 to 2500 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong, sharp peak around 1720 cm⁻¹ confirms the presence of the carbonyl (C=O) group. Crucially, two strong absorptions, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), are definitive evidence of the S=O stretches from the sulfonyl group of the tosyl moiety.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 287. Common fragmentation patterns include the cleavage of the N-S bond, leading to fragments corresponding to the tosyl group (m/z = 155) and the thiazolidine-2-carboxylic acid cation (m/z = 132).[3] Another prominent peak is often seen at m/z = 91, corresponding to the stable tropylium ion formed from the tosyl fragment.

References

-

Khan, I., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1693-1698. [Link]

-

Al-Soud, Y. A., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(vi), 105-121. [Link]

-

Kamounah, F. S., et al. (2014). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Journal of Chemical and Pharmaceutical Research, 6(11), 845-854. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5301-5315. [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Golisade, A., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(5), 2131–2174. [Link]

-

ResearchGate. (n.d.). Preparation of Optically Active 2-Thiazolidinecarboxylic Acid by Asymmetric Transformation. ResearchGate Publication Database. [Link]

-

Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Soderberg, T. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University Chemistry. [Link]

-

LibreTexts Chemistry. (2024). Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

Hunt, I. (n.d.). Ch8: Tosylates. University of Calgary Chemistry. [Link]

-

The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (H NMR, C NMR, IR). YouTube. [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid is a sulfur- and nitrogen-containing heterocyclic compound with a molecular formula of C₁₁H₁₃NO₄S₂ and a molecular weight of 287.36 g/mol .[1][2] Its structure, featuring a thiazolidine ring, a carboxylic acid, and a toluenesulfonyl (tosyl) group, suggests a potential for diverse chemical reactivity and biological activity, making it a molecule of interest in medicinal chemistry and drug development. The tosyl group, a common protecting group for amines, also modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets.

A thorough spectroscopic characterization is fundamental to confirming the chemical identity, purity, and structure of this molecule. This guide provides a detailed overview of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental data for this exact compound is not widely published, this document synthesizes information from analogous structures and foundational spectroscopic principles to offer a robust predictive analysis.[3][4][5] The protocols described herein represent established, self-validating methodologies for acquiring and interpreting the necessary spectral data.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is crucial for interpreting spectroscopic data. The key components of this compound are the thiazolidine ring, the C-2 carboxylic acid, and the N-3 p-toluenesulfonyl group.

Caption: Key functional groups of the target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show distinct signals for the protons on the thiazolidine ring, the tosyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and carboxyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Notes |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | - | The acidic proton is typically deshielded and appears as a broad singlet, which can exchange with D₂O. |

| Aromatic (tosyl, H-2', H-6') | 7.8 - 8.0 | Doublet | 8.0 - 8.5 | These protons are ortho to the electron-withdrawing sulfonyl group and are thus shifted downfield. |

| Aromatic (tosyl, H-3', H-5') | 7.3 - 7.5 | Doublet | 8.0 - 8.5 | These protons are meta to the sulfonyl group and appear at a more typical aromatic chemical shift. |

| Methine (thiazolidine, H-2) | 4.8 - 5.2 | Doublet of Doublets (dd) or Triplet (t) | 4.0 - 8.0 | This proton is adjacent to both the nitrogen and sulfur atoms, as well as the carboxylic acid, leading to a significant downfield shift. Its multiplicity will depend on the coupling with the C-5 protons. |

| Methylene (thiazolidine, H-4) | 3.5 - 4.0 | Multiplet | - | These protons are adjacent to the nitrogen atom and will likely appear as a complex multiplet due to coupling with the C-5 protons. |

| Methylene (thiazolidine, H-5) | 3.1 - 3.6 | Multiplet | - | These protons are adjacent to the sulfur atom and will couple with both H-2 and H-4 protons. |

| Methyl (tosyl, -CH₃) | 2.4 - 2.5 | Singlet | - | The methyl group on the toluene ring will appear as a characteristic singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| Carboxylic Acid (-C OOH) | 170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Aromatic (tosyl, C-1') | 144 - 146 | Quaternary carbon attached to the sulfonyl group. |

| Aromatic (tosyl, C-4') | 135 - 138 | Quaternary carbon bearing the methyl group. |

| Aromatic (tosyl, C-3', C-5') | 129 - 131 | Aromatic CH carbons meta to the sulfonyl group. |

| Aromatic (tosyl, C-2', C-6') | 127 - 129 | Aromatic CH carbons ortho to the sulfonyl group. |

| Methine (thiazolidine, C-2) | 65 - 75 | This carbon is bonded to nitrogen, sulfur, and the carboxyl group, resulting in a downfield shift. |

| Methylene (thiazolidine, C-4) | 45 - 55 | Methylene carbon adjacent to the nitrogen atom. |

| Methylene (thiazolidine, C-5) | 30 - 35 | Methylene carbon adjacent to the sulfur atom. |

| Methyl (tosyl, -C H₃) | 20 - 22 | The methyl carbon of the tosyl group appears in the typical aliphatic region. |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference.

-

Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Two-dimensional NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and signal integrations, which are then correlated to the molecular structure.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can offer further structural clues.

Predicted Mass Spectrum Data

| Technique | Ionization Mode | Expected m/z | Notes |

| High-Resolution MS (HRMS) | ESI+ | [M+H]⁺ ≈ 288.0313 | Provides the exact mass, confirming the molecular formula C₁₁H₁₄NO₄S₂⁺. |

| High-Resolution MS (HRMS) | ESI- | [M-H]⁻ ≈ 286.0159 | Provides the exact mass of the deprotonated molecule, C₁₁H₁₂NO₄S₂⁻. |

| Low-Resolution MS | ESI+ or ESI- | [M+H]⁺ = 288 or [M-H]⁻ = 286 | Confirms the nominal molecular weight. |

Key Fragmentation Pathways: The molecule is expected to fragment at key labile bonds. The most probable fragmentations would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the cleavage of the N-S bond, leading to fragments corresponding to the thiazolidine carboxylic acid moiety and the p-toluenesulfonyl moiety (155 Da).

Caption: Plausible fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.[6]

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Data Analysis: Determine the molecular weight from the parent ion peaks. In high-resolution MS, compare the exact mass to the calculated mass for the predicted elemental formula to confirm its composition. Analyze fragmentation patterns to support the proposed structure.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted Infrared Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl, the S=O of the sulfonyl group, and C-H and C=C bonds of the aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid.[5] |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations for the C-H bonds on the toluene ring. |

| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretching vibrations for the C-H bonds on the thiazolidine ring. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch is a strong, sharp peak. Its position indicates a saturated carboxylic acid.[5] |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | A series of peaks corresponding to the benzene ring stretching vibrations. |

| S=O (Sulfonyl) | 1330 - 1360 and 1150 - 1180 | Strong | Two strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group, respectively.[6] |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is collected first. Then, the sample spectrum is recorded, typically by averaging multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The absorption frequencies in the spectrum are correlated with specific functional groups using standard correlation tables.[7]

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a comprehensive and definitive characterization of this compound. While this guide presents predicted data based on established chemical principles and data from related structures, the outlined experimental protocols provide a clear and robust framework for any researcher or scientist to obtain and validate the empirical data for this compound. Such rigorous characterization is an indispensable step in quality control, reaction monitoring, and the advancement of this molecule in any research or drug development pipeline.

References

-

Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1303. [Link]

-

PubChem. Thiazolidine-2-thione-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Thiazolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Autech Industry Co., Limited. This compound. [Link]

-

ResearchGate. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. [Link]

-

MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126. [Link]

-

ResearchGate. (2021). Fragments of 1H NMR spectra of... [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. (2018). Fourier transform infrared (FT-IR) spectra of humins, sulfonated carbons (SCs), and p-toluenesulfonic acid (p-TSA). [Link]

-

Nanobiomedical Letters. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:408360-05-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. pjps.pk [pjps.pk]

- 4. Thiazolidine-2-carboxylic acid | C4H7NO2S | CID 42486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

The Multifaceted Biological Activities of N-Sulfonylated Thiazolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazolidine Scaffold and the Impact of N-Sulfonylation

The thiazolidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered ring containing a sulfur and a nitrogen atom provides a versatile framework for the design of novel therapeutic agents. The introduction of a sulfonyl group at the nitrogen atom (N-sulfonylation) significantly modulates the electronic and steric properties of the thiazolidine core, often leading to enhanced biological activity and target specificity. This guide provides an in-depth exploration of the diverse biological activities of N-sulfonylated thiazolidine derivatives, offering insights into their synthesis, mechanisms of action, and therapeutic potential for researchers, scientists, and drug development professionals.

The rationale behind N-sulfonylation lies in the ability of the sulfonyl group to act as a potent electron-withdrawing group, thereby influencing the acidity of the N-H proton and the overall reactivity of the molecule. Furthermore, the appended sulfonyl moiety can engage in additional hydrogen bonding and hydrophobic interactions with biological targets, leading to improved binding affinity and efficacy.

Diverse Biological Activities of N-Sulfonylated Thiazolidine Derivatives

N-sulfonylated thiazolidine derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel drugs targeting a range of diseases.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of N-sulfonylated thiazolidine derivatives.[2][3] These compounds have been shown to exert cytotoxic effects against various cancer cell lines, including those of the breast, colon, and liver.[2]

Mechanism of Action: The anticancer activity of these derivatives is often multi-faceted. One key mechanism involves the inhibition of crucial enzymes involved in cancer progression, such as carbonic anhydrases (CAs).[3][4] Specifically, certain sulfonamide-thiazolidinone conjugates have been shown to be potent inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors and associated with tumor cell survival and proliferation.[3][5] Molecular docking studies have revealed that the thiazolidinone ring enhances the binding affinity of these compounds to the active site of the enzyme.[3]

Another proposed mechanism for their anticancer effects is the induction of apoptosis and cell cycle arrest.[4] Furthermore, some derivatives have demonstrated the ability to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer potential of N-sulfonylated thiazolidine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-sulfonylated thiazolidine derivatives in the appropriate cell culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive (known cytotoxic agent) and negative (vehicle) controls is crucial for validating the assay. The positive control ensures the assay is responsive to cytotoxic effects, while the negative control accounts for any effects of the solvent.

Anti-inflammatory Activity

N-sulfonylated thiazolidinone derivatives have emerged as promising anti-inflammatory agents.[6] Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).[6]

Mechanism of Action: By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key players in the inflammatory cascade. Molecular docking studies have shown that these derivatives can effectively bind to the active site of the COX-2 enzyme.[6] The structure-activity relationship suggests that substitutions on the phenyl ring attached to the thiazolidinone core can influence the potency and selectivity of COX-2 inhibition.[6]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic animal model for evaluating the acute anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the N-sulfonylated thiazolidinone derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the animals. A control group should receive the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Self-Validating System: The use of a standard, well-characterized anti-inflammatory drug provides a benchmark for evaluating the efficacy of the test compounds. The control group helps to establish the baseline inflammatory response.

Antimicrobial and Antifungal Activity

The thiazolidine scaffold is present in several clinically used antibiotics, and N-sulfonylated derivatives have also demonstrated significant antimicrobial and antifungal properties.[7][8][9] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9]

Mechanism of Action: The antimicrobial mechanism of these compounds can vary. Some derivatives are thought to inhibit essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[9] For their antifungal activity, inhibition of sterol 14α-demethylase (CYP51), an enzyme essential for fungal cell membrane integrity, has been proposed as a potential target.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the N-sulfonylated thiazolidine derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism and broth) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Self-Validating System: The positive control confirms the viability of the microbial inoculum, while the negative control ensures the sterility of the medium. Standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) should be included as reference compounds.

Data Presentation

Table 1: Summary of In Vitro Anticancer Activity of Representative N-Sulfonylated Thiazolidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7c | MCF-7 (Breast) | 7.78 | [2] |

| HCT-116 (Colon) | 5.77 | [2] | |

| HepG2 (Liver) | 8.82 | [2] | |

| 6c | MCF-7 (Breast) | 8.15 | [2] |

| HCT-116 (Colon) | 7.11 | [2] | |

| HepG2 (Liver) | 8.99 | [2] |

Visualizations

Signaling Pathway

Caption: Inhibition of the COX-2 pathway by N-sulfonylated thiazolidine derivatives.

Experimental Workflow

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

N-sulfonylated thiazolidine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The ability to readily modify the core thiazolidine structure and the appended sulfonyl moiety provides a rich opportunity for structure-activity relationship studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, as well as evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates towards clinical application.

References

-

Al-Ostath, A., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. Molecules, 27(19), 6523. [Link]

-

Kumar, A., et al. (2020). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Letters in Drug Design & Discovery, 17(7), 885-896. [Link]

-

Ahmad, A., et al. (2016). Facile synthesis of new N-sulfonamidyl-4-thiazolidinone derivatives and their biological evaluation. Medicinal Chemistry Research, 25(4), 679-692. [Link]

-

Saeed, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 4947. [Link]

-

Sharma, S., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research, 5(4), 1-7. [Link]

-

Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 481-487. [Link]

-

Kumar, R., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. Bioorganic & Medicinal Chemistry, 20(11), 3419-3425. [Link]

-

Al-Juboori, A. M. H. (2014). Synthesis and characterization of poly [N-acryl-N-sulfonic acid-N\ yl-2- substituted-4-oxo-thiazolidine] glutaric and phthalic diimide. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1021. [Link]

-

Verma, A., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

-

Al-Suhaibani, S. S., et al. (2023). Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase inhibition. Wiadomosci Lekarskie, 76(6), 1315-1321. [Link]

-

Kumar, C. S. A., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 23(7), 3424-3432. [Link]

-

Pattan, S., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Journal of Taibah University for Science, 11(6), 1084-1096. [Link]

-

Al-Suhaibani, S. S., et al. (2023). Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase in. Wiadomosci Lekarskie, 76(6), 1315-1321. [Link]

-

Singh, P., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: A review. Bioorganic & Medicinal Chemistry, 20(11), 3419-3425. [Link]

-

Hamad, A. S. (2012). Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. Tikrit Journal of Pure Science, 17(4), 37-43. [Link]

-

Stankova, I., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(21), 6489. [Link]

-

Pop, R., et al. (2018). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 23(10), 2649. [Link]

-

Kumar, A., et al. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Journal of Chemistry, 2013, 1-8. [Link]

-

Singh, D., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Asian Journal of Current Research in Clinical and Cancer, 3(1), 46-62. [Link]

-

Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews, 18(S2), S10-S15. [Link]

-

Taha, M., et al. (2018). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 23(11), 2951. [Link]

-

Carey, D. G. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 68-70. [Link]

-

Panagiotopoulou, A., et al. (2018). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 9(1), 134-143. [Link]

-

Al-Ostath, A., et al. (2024). In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. Reviews in Clinical Pharmacology and Pharmacokinetics, International Edition, 38(2), 167-172. [Link]

-

Sadowska, B., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6434. [Link]

-

Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia, 2(4), 1775-1784. [Link]

-

Ghaleb, H. A., et al. (2023). Examples of anti-inflammatory thiazolidinone derivatives. ResearchGate. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists [mdpi.com]

- 3. Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]

- 5. In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX [rcpp-ie.com]

- 6. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijfmr.com [ijfmr.com]

- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid, a molecule of interest in medicinal chemistry. While specific literature on this exact compound is limited, this document consolidates available information on its basic properties and provides expert-derived insights into its synthesis, potential biological activities, and mechanism of action based on the well-established chemistry of its constituent moieties: the thiazolidine ring and the p-toluenesulfonyl (tosyl) group. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.

Introduction

Thiazolidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazolidine ring, a saturated five-membered ring containing a sulfur and a nitrogen atom, is a key structural motif in a variety of biologically active molecules, including the penicillin antibiotics. The versatility of the thiazolidine scaffold allows for substitutions at various positions, leading to a wide array of derivatives with activities such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties[1][2][3][4].

The introduction of a p-toluenesulfonyl (tosyl) group onto the nitrogen atom of the thiazolidine ring at position 3 yields this compound. The tosyl group is a well-known protecting group in organic synthesis and can also influence the biological activity of a molecule by altering its lipophilicity, electronic properties, and binding interactions with biological targets. This guide will explore the synthesis, physicochemical properties, and potential therapeutic applications of this specific N-tosylated thiazolidine derivative.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 408360-05-4 | [5] |

| Molecular Formula | C₁₁H₁₃NO₄S₂ | [5] |

| Molecular Weight | 287.36 g/mol | [5] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted) | N/A |

Synthesis of this compound

Step 1: Synthesis of Thiazolidine-2-carboxylic acid

The initial step involves the formation of the thiazolidine ring. This is typically achieved through the condensation reaction of an amino acid containing a thiol group, such as L-cysteine, with an aldehyde or ketone. For the synthesis of the parent thiazolidine-2-carboxylic acid, formaldehyde is the required carbonyl compound.

Experimental Protocol: Synthesis of Thiazolidine-2-carboxylic acid

Materials:

-

L-cysteine

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve L-cysteine in a minimal amount of distilled water.

-

Cool the solution in an ice bath and slowly add an aqueous solution of formaldehyde with stirring.

-

Adjust the pH of the reaction mixture to approximately 8-9 with a dilute solution of sodium hydroxide.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield thiazolidine-2-carboxylic acid.

Step 2: N-Tosylation of Thiazolidine-2-carboxylic acid

The second step involves the introduction of the p-toluenesulfonyl (tosyl) group onto the nitrogen atom of the thiazolidine ring. This is a standard N-sulfonylation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thiazolidine-2-carboxylic acid

-

p-Toluenesulfonyl chloride (TsCl)

-

A suitable base (e.g., triethylamine, pyridine, or sodium carbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Suspend or dissolve thiazolidine-2-carboxylic acid in the chosen solvent.

-

Add the base to the mixture and stir.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

If using an organic solvent, separate the organic layer. If in an aqueous or biphasic system, extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

While experimental spectroscopic data for this compound is not available in the public domain, we can predict the expected spectral characteristics based on the analysis of its structural components.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons (tosyl group): Two doublets in the range of δ 7.5-8.0 ppm. Methyl protons (tosyl group): A singlet around δ 2.4 ppm. Thiazolidine ring protons: Complex multiplets between δ 3.0-5.0 ppm. Carboxylic acid proton: A broad singlet at δ > 10 ppm. |

| ¹³C NMR | Carbonyl carbon (carboxylic acid): Signal around δ 170-175 ppm. Aromatic carbons (tosyl group): Signals in the range of δ 125-145 ppm. Thiazolidine ring carbons: Signals between δ 30-70 ppm. Methyl carbon (tosyl group): A signal around δ 21 ppm. |

| IR Spectroscopy | C=O stretch (carboxylic acid): A strong band around 1700-1730 cm⁻¹. O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹. S=O stretch (sulfonyl group): Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹. C-N and C-S stretches: Bands in the fingerprint region. |

| Mass Spectrometry (ESI-) | [M-H]⁻: Expected at m/z 286.0. |

Potential Biological Activities and Mechanism of Action (Theoretical)

The biological profile of this compound has not been experimentally determined. However, based on the known activities of related compounds, we can infer potential areas of pharmacological interest.

-

Antimicrobial Activity: Thiazolidine derivatives are known to exhibit a broad spectrum of antimicrobial activities[6]. The presence of the sulfur and nitrogen heteroatoms in the ring is crucial for this activity. The tosyl group may further enhance this property by increasing the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

-

Anticancer Activity: Many thiazolidinone derivatives have been investigated as potential anticancer agents[7]. Their mechanisms of action are diverse and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival. The N-tosyl moiety could potentially direct the molecule to specific protein targets.

-

Enzyme Inhibition: The carboxylic acid function, combined with the rigid thiazolidine ring and the bulky tosyl group, makes this molecule a candidate for an enzyme inhibitor. The specific target would depend on the overall three-dimensional shape and electronic properties of the molecule. For instance, related thiazolidine derivatives have been shown to inhibit enzymes like urease[8].

Proposed Mechanism of Action:

A plausible mechanism of action for this compound could involve its interaction with the active site of a target enzyme. The carboxylic acid group could form hydrogen bonds or ionic interactions with key amino acid residues, while the tosyl group could engage in hydrophobic or π-stacking interactions. The thiazolidine ring would act as a rigid scaffold to properly orient these functional groups for optimal binding.

Caption: Inferred biological activities based on structural components.

Safety and Handling

Specific toxicity data for this compound is not available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While experimental data on its synthesis and biological activity are currently lacking, this guide provides a solid theoretical framework for researchers interested in exploring this molecule. The proposed synthetic route is based on well-established chemical reactions, and the inferred biological activities are grounded in the known pharmacology of related thiazolidine and N-tosylated compounds. Further experimental validation is necessary to fully elucidate the properties and potential applications of this intriguing molecule.

References

-

Antolini, L., et al. (1983). The role of the tosyl group in the coordination ability of N-protected amino acids. 1. Solid-state behavior of (N-tosylglycinato)copper(II) complexes. Journal of the American Chemical Society, 105(13), 4327–4333. [Link]

-

Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 537-543. [Link]

-

Husain, A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

-

Cavasotto, C. N., & Singh, N. (2008). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. FEBS Letters, 96(1), 169-172. [Link]

-

Kaur, H., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

-

Diwedi, J., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Chemistry Central Journal, 11(1), 1-13. [Link]

-

Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 443-450. [Link]

-

Khan, I., et al. (2005). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Bioorganic & Medicinal Chemistry, 13(10), 3385-3395. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Thiazolidine Ring Opening Reactions Under Acidic Conditions

Abstract

The thiazolidine ring system is a pivotal structural motif in medicinal chemistry and drug development, frequently employed as a stable scaffold or as an acid-labile prodrug moiety. Understanding the dynamics of its stability and cleavage under acidic conditions is paramount for designing effective therapeutic agents. This in-depth technical guide provides a comprehensive examination of the mechanisms, kinetics, and influential factors governing the acid-catalyzed ring opening of thiazolidines. We will explore the core hydrolytic and retro-imine pathways, detail the profound impact of pH and structural substituents, and present field-proven experimental protocols for monitoring and characterizing these critical reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to harness or mitigate thiazolidine ring cleavage in their scientific endeavors.

Introduction: The Strategic Importance of the Thiazolidine Moiety

Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are typically synthesized through the condensation reaction of a 1,2-aminothiol, such as cysteine, with an aldehyde or ketone.[1][2] This reaction is often reversible and its equilibrium is highly dependent on ambient conditions, most notably pH.[1]

In the realm of drug development, the thiazolidine scaffold serves two primary, yet opposing, roles:

-

As a Stable Core: In many contexts, the thiazolidine ring provides a rigid, predictable conformational scaffold for presenting pharmacophoric elements to a biological target.

-

As a Reversible Prodrug Linker: The inherent susceptibility of the imine-like bond within the ring to acid-catalyzed hydrolysis makes it an ideal linker for prodrug design.[3] This strategy allows for the masking of a potent aldehyde-containing drug, enhancing its stability and bioavailability, until it reaches an acidic physiological environment—such as the stomach or a tumor microenvironment—where the active drug is released.[3]

Given these critical applications, a deep, mechanistic understanding of the ring-opening process is not merely academic; it is a fundamental requirement for rational drug design and development.

The Core Mechanism: Acid-Catalyzed Ring Opening

The cleavage of a thiazolidine ring in an aqueous acidic medium is not a single, invariant process. It is a dynamic equilibrium that is initiated by the protonation of the ring nitrogen, which significantly weakens the carbon-nitrogen bond and primes the ring for nucleophilic attack. Two primary pathways can then ensue, dictated by the substitution pattern of the ring and the reaction conditions.

General Pathway: The Indispensable Role of Protonation

The reaction universally begins with the protonation of the tertiary amine within the thiazolidine ring. This initial step is crucial as it converts the amine into a better leaving group and activates the C2 carbon towards nucleophilic attack. The rate of this protonation and the subsequent ring-opening is highly dependent on the pH of the solution, with faster rates generally observed at lower pH values.[3][4]

Pathway A: Hydrolytic Cleavage

The most common pathway for thiazolidine ring opening is acid-catalyzed hydrolysis. Following protonation of the ring nitrogen, a water molecule acts as a nucleophile, attacking the now electrophilic C2 carbon. This leads to the formation of a tetrahedral intermediate, a hydroxythiazolidine.[5] This intermediate is unstable and rapidly collapses, breaking the C-N bond to release the original 1,2-aminothiol (e.g., cysteine) and the carbonyl compound (aldehyde or ketone).

Caption: Diagram 1: Acid-Catalyzed Hydrolytic Cleavage of a Thiazolidine Ring.

Pathway B: Retro-Imine Reaction

An alternative, though often less discussed, pathway is the retro-imine reaction. This process is essentially the reverse of the formation reaction. Following protonation, the C-S bond can cleave, leading to an intermediate iminium ion. Subsequent hydrolysis of this iminium ion yields the final products. This pathway is particularly relevant for understanding the epimerization at C-5 in certain complex thiazolidine derivatives like penicilloic acid.[6]

Key Factors Influencing Reaction Kinetics and Pathway Selection

As a Senior Application Scientist, it is my experience that "one size fits all" protocols do not exist in chemistry. The stability of a given thiazolidine is a multi-variable equation. Understanding these variables is key to predicting and controlling the ring-opening reaction.

Effect of pH and Acid Strength

The rate of thiazolidine hydrolysis is profoundly pH-dependent. Studies have shown that the degradation is significantly accelerated at low pH. For instance, a thiazolidine prodrug of the antisickling agent TD-7 demonstrated slow degradation at pH 7.4 and 8.0, but underwent very rapid cleavage at pH 2.0, with the reaction being nearly complete within one hour.[3] This highlights the practical application of thiazolidines as oral prodrugs, which remain stable in the neutral pH of the bloodstream but rapidly release the active drug in the highly acidic environment of the stomach.[3] The rate of hydrolysis often reaches a maximum at a specific acidic pH, typically around pH 3-5, as very strong acids can lead to complete protonation of the amine nucleophile, inhibiting the reverse condensation reaction.[5][7]

Substituent Effects

The electronic and steric nature of substituents on the thiazolidine ring plays a critical role in its stability.

-

C2-Substituents: The nature of the aldehyde or ketone precursor from which the thiazolidine was formed is paramount. Electron-withdrawing groups on the C2 substituent can destabilize the ring by increasing the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. Conversely, bulky or electron-donating groups can sterically hinder the approach of a nucleophile or electronically stabilize the C-N bond, thus increasing the stability of the ring.[4]

-

N3-Acylation: Acylation of the ring nitrogen (N-acylthiazolidines) can significantly impact stability. The acyl group can influence the basicity of the nitrogen and the overall conformation of the ring. In some cases, N-S acyl shifts can occur, leading to different reaction intermediates and products.[5]

| Substituent Position | Nature of Substituent | Expected Effect on Stability under Acidic Conditions | Rationale |

| C2 | Electron-Withdrawing Group (e.g., Aryl with NO₂) | Decrease | Increases electrophilicity of C2, promoting nucleophilic attack. |

| C2 | Electron-Donating Group (e.g., Alkyl) | Increase | Decreases electrophilicity of C2. |

| C2 | Bulky Group (e.g., t-Butyl) | Increase | Steric hindrance impedes the approach of water molecules. |

| N3 | Acyl Group | Variable | Can decrease nitrogen basicity, affecting protonation equilibrium. Can participate in N-S acyl shifts.[5] |

Table 1: Influence of Substituents on Thiazolidine Ring Stability.

Solvent and Temperature Effects

While aqueous acidic solutions are the most studied, the choice of solvent can influence reaction rates. The use of co-solvents can alter the solvation of the reactants and transition states. Temperature, as expected, has a significant impact on the reaction kinetics. Higher temperatures accelerate the exchange process and the rate of hydrolysis, but can also lead to undesired side reactions or degradation of the starting materials and products.[8]

Experimental Design & Protocols

Trustworthiness in scientific claims is built upon robust, reproducible, and self-validating experimental design. The following section outlines standard protocols for studying thiazolidine ring opening.

Protocol: Monitoring Thiazolidine Ring Opening via HPLC-UV

This protocol provides a reliable method for quantifying the rate of disappearance of a thiazolidine and the appearance of its cleavage products over time.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffers at desired pH values (e.g., pH 2.0 HCl/KCl, pH 4.5 Acetate, pH 7.4 Phosphate Buffered Saline). Ensure the ionic strength is kept constant across all buffers.[3]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the thiazolidine compound in a suitable organic solvent (e.g., DMSO, Acetonitrile) to ensure solubility.

-

Reaction Initiation: To initiate the reaction, dilute an aliquot of the stock solution into the pre-warmed (e.g., 37 °C) buffer solution to a final concentration suitable for HPLC analysis (e.g., 1 mM). The final concentration of the organic solvent should be minimal (<2%) to avoid altering the buffer properties.[3]

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot into a mobile phase or a buffer at a neutral or basic pH where the thiazolidine is stable.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. The thiazolidine starting material and the resulting aldehyde product will typically have distinct retention times and UV spectra, allowing for their quantification by integrating the respective peak areas.

-

Data Analysis: Plot the concentration of the thiazolidine versus time to determine the reaction kinetics (e.g., half-life, rate constant).

Caption: Diagram 2: Experimental Workflow for Kinetic Analysis via HPLC.

Protocol: Product Characterization

While HPLC provides kinetic data, it is essential to unequivocally identify the products of the ring-opening reaction.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for product identification. By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the eluting peaks, confirming their molecular weights and, by extension, their identities.

-